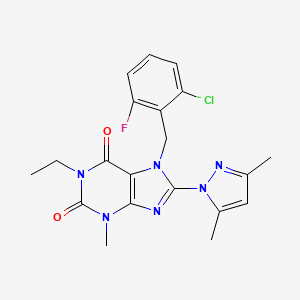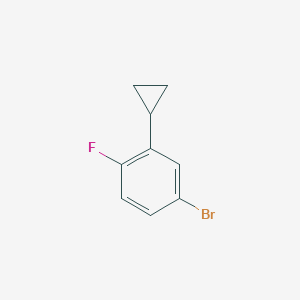![molecular formula C10H14O3 B2505844 3-Oxospiro[3.5]nonane-1-carboxylic acid CAS No. 2470437-26-2](/img/structure/B2505844.png)
3-Oxospiro[3.5]nonane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxospiro[3.5]nonane-1-carboxylic acid: is an organic compound with the molecular formula C₁₀H₁₄O₃ . It is characterized by a spirocyclic structure, where a ketone group and a carboxylic acid group are attached to a nonane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 3-Oxospiro[3.5]nonane-1-carboxylic acid involves cyclization reactions. Starting from a suitable linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the spirocyclic structure.
Oxidation Reactions: Another approach involves the oxidation of a spirocyclic precursor. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone and carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Oxospiro[3.5]nonane-1-carboxylic acid can undergo further oxidation reactions to form more oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives. Common reagents include alcohols, amines, and acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: More oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Oxospiro[3.5]nonane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving spirocyclic substrates. It can serve as a model compound for investigating the mechanisms of such reactions.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives may exhibit biological activity and could be developed as therapeutic agents.
Industry: Industrial applications include its use as a precursor for the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products .
Mécanisme D'action
The mechanism of action of 3-Oxospiro[3.5]nonane-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
3-Oxospiro[4.5]decane-1-carboxylic acid: Similar spirocyclic structure but with a different ring size.
3-Oxospiro[3.4]octane-1-carboxylic acid: Another spirocyclic compound with a smaller ring system.
Uniqueness: 3-Oxospiro[3.5]nonane-1-carboxylic acid is unique due to its specific ring size and the presence of both ketone and carboxylic acid functionalities. This combination of structural features makes it distinct from other spirocyclic compounds and contributes to its versatility in various applications .
Propriétés
IUPAC Name |
3-oxospiro[3.5]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-6-7(9(12)13)10(8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRFUJRUKDTGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2505769.png)



![2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2505775.png)
![4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide](/img/structure/B2505778.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)


